4-(4-acetyl-1-piperazinyl)quinazoline 4-(4-acetyl-1-piperazinyl)quinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC10533524
InChI: InChI=1S/C14H16N4O/c1-11(19)17-6-8-18(9-7-17)14-12-4-2-3-5-13(12)15-10-16-14/h2-5,10H,6-9H2,1H3
SMILES: CC(=O)N1CCN(CC1)C2=NC=NC3=CC=CC=C32
Molecular Formula: C14H16N4O
Molecular Weight: 256.30 g/mol

4-(4-acetyl-1-piperazinyl)quinazoline

CAS No.:

VCID: VC10533524

Molecular Formula: C14H16N4O

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

4-(4-acetyl-1-piperazinyl)quinazoline -

Description

Quinazoline is a bicyclic aromatic compound composed of a benzene ring fused to a pyrimidine ring. It serves as a versatile scaffold in medicinal chemistry, forming the basis for numerous bioactive compounds. Quinazoline derivatives have been extensively studied for their therapeutic potential, including anticancer, antiviral, antibacterial, and anti-inflammatory activities .

4-(4-Acetyl-1-piperazinyl)quinazoline is a specific derivative of quinazoline that integrates a piperazine moiety with an acetyl group at the 4-position. This compound's unique structure suggests potential applications in drug design due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Synthetic Pathways

The synthesis of 4-(4-acetyl-1-piperazinyl)quinazoline typically involves:

  • Formation of the Quinazoline Core: Starting from anthranilic acid or related precursors, quinazoline derivatives are synthesized via condensation reactions with amides or nitriles .

  • Piperazine Substitution: The introduction of a piperazine ring at the 4-position is achieved through nucleophilic substitution using chloroquinazolines as intermediates.

  • Acetylation: Acetylation of the piperazine nitrogen is performed using acetic anhydride or acetyl chloride under controlled conditions.

Biological Activities

ActivityMechanismExamples of Related Compounds
AnticancerInhibition of EGFR and PI3K pathways, inducing apoptosis in cancer cells .Gefitinib (quinazoline-based EGFR inhibitor).
AntiviralInhibition of viral enzymes such as HCV NS3/4A protease .Quinazoline analogs with IC50 < 10 µM .
AntibacterialTargeting bacterial DNA gyrase and topoisomerase IV .Fluoroquinolone-like quinazolines .
Anti-inflammatoryModulation of inflammatory mediators through COX inhibition .Novel 4-aminoquinazolines .

Anticancer Potential

Quinazoline derivatives, including those with piperazine substitutions, have demonstrated potent anticancer activity by targeting receptor tyrosine kinases such as EGFR and HER2 . Molecular docking studies reveal strong binding affinities due to hydrogen bonding interactions between the acetyl group and kinase active sites.

Antimicrobial Activity

The compound's piperazine moiety enhances its efficacy against Gram-positive and Gram-negative bacteria by disrupting bacterial DNA replication enzymes like gyrase .

Quantum Studies and Molecular Docking

Quantum chemical studies on similar quinazoline derivatives suggest that the electron-donating nature of the piperazine ring improves stability in biological environments. Molecular docking simulations confirm favorable interactions with protein targets such as kinases and viral enzymes, supporting their therapeutic potential .

Product Name 4-(4-acetyl-1-piperazinyl)quinazoline
Molecular Formula C14H16N4O
Molecular Weight 256.30 g/mol
IUPAC Name 1-(4-quinazolin-4-ylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C14H16N4O/c1-11(19)17-6-8-18(9-7-17)14-12-4-2-3-5-13(12)15-10-16-14/h2-5,10H,6-9H2,1H3
Standard InChIKey IFRJYGYBDLCAKJ-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1)C2=NC=NC3=CC=CC=C32
Canonical SMILES CC(=O)N1CCN(CC1)C2=NC=NC3=CC=CC=C32
Solubility >38.4 [ug/mL]
PubChem Compound 594152
Last Modified Apr 15 2024

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